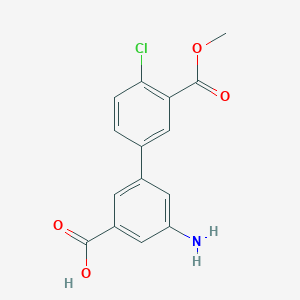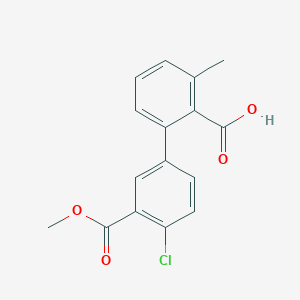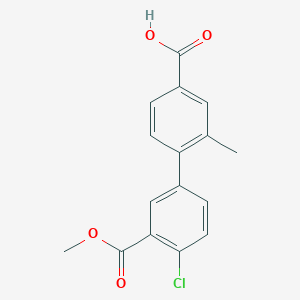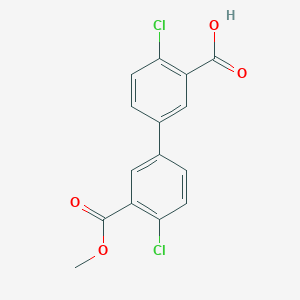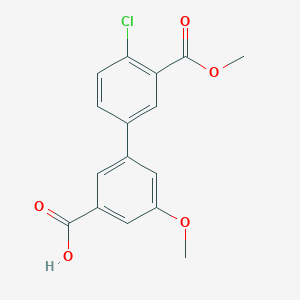
2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, or 2-CMCPA, is a synthetic compound belonging to the nitrobenzoic acid family. It is a white crystalline solid with a melting point of 160-163°C and a molecular weight of 253.6 g/mol. 2-CMCPA is used in a variety of scientific research applications, including in laboratory experiments, to study its biochemical and physiological effects, and to investigate its mechanism of action.
Scientific Research Applications
2-CMCPA has a wide range of applications in scientific research. It is used in laboratory experiments to study its biochemical and physiological effects, and to investigate its mechanism of action. It is also used to synthesize other compounds, such as 4-nitrobenzoic acid and 4-chloro-3-methoxycarbonylphenyl esters.
Mechanism of Action
2-CMCPA is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the formation of prostaglandins, which are involved in inflammation and pain. By blocking the activity of COX-2, 2-CMCPA can reduce inflammation and pain.
Biochemical and Physiological Effects
2-CMCPA has been found to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the formation of prostaglandins and to reduce the production of reactive oxygen species. In addition, 2-CMCPA has been found to have anti-tumor effects, to reduce the growth of cancer cells, and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-CMCPA is a useful compound for laboratory experiments due to its relatively low cost and ease of synthesis. However, it is important to note that the compound is toxic and should be handled with caution. In addition, its effects may vary depending on the experimental conditions, such as the concentration of the compound and the duration of the experiment.
Future Directions
Future research on 2-CMCPA could focus on its potential therapeutic applications, such as its use as an anti-inflammatory, analgesic, and anti-tumor agent. In addition, further studies could investigate the compound’s effects on other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Furthermore, research could be conducted to explore the compound’s mechanism of action, as well as its interactions with other compounds. Finally, studies could be conducted to investigate the compound’s safety and toxicity profile.
Synthesis Methods
2-CMCPA can be synthesized from 4-chloro-3-methoxycarbonylphenol and nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of 150-160°C for 2-3 hours and yields a product with a purity of 95%.
properties
IUPAC Name |
2-(4-chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-23-15(20)12-6-8(2-5-13(12)16)11-7-9(17(21)22)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZYFOCDECEAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692055 |
Source


|
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid | |
CAS RN |
1262010-82-1 |
Source


|
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

